molecular formula C15H14N2O B6613785 N-(4-Anilinophenyl)prop-2-enamide CAS No. 22325-96-8

N-(4-Anilinophenyl)prop-2-enamide

Cat. No.: B6613785
CAS No.: 22325-96-8
M. Wt: 238.28 g/mol
InChI Key: HKLPOBRVSAUJSG-UHFFFAOYSA-N
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Description

N-(4-Anilinophenyl)prop-2-enamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an aniline group attached to a phenyl ring, further connected to a prop-2-enamide moiety. This structure imparts specific chemical properties that make it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Anilinophenyl)prop-2-enamide typically involves the reaction of 4-anilinobenzaldehyde with acrylamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N-(4-Anilinophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the amide moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Anilinophenyl)prop-2-enamide is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its effects on cell function and viability.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Anilinophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(4-Anilinophenyl)prop-2-enamide can be compared with other similar compounds, such as:

    N-(2-Aminophenyl)prop-2-enamide: This compound has a similar structure but with an amino group instead of an aniline group. It exhibits different chemical reactivity and biological activity.

    N-(4-Methoxyphenyl)prop-2-enamide: The presence of a methoxy group imparts different electronic properties, affecting its reactivity and applications.

    N-(4-Chlorophenyl)prop-2-enamide:

This compound stands out due to its unique combination of aniline and prop-2-enamide moieties, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

N-(4-anilinophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-15(18)17-14-10-8-13(9-11-14)16-12-6-4-3-5-7-12/h2-11,16H,1H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLPOBRVSAUJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626808
Record name N-(4-Anilinophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22325-96-8
Record name N-(4-Anilinophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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